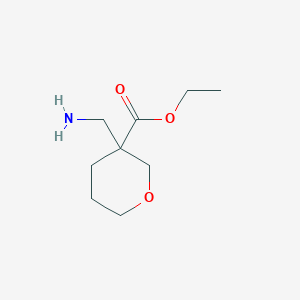

Ethyl 3-(aminomethyl)oxane-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(aminomethyl)oxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-8(11)9(6-10)4-3-5-12-7-9/h2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWMYAACFWKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCOC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)oxane-3-carboxylate typically involves the reaction of ethyl oxane-3-carboxylate with aminomethyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)oxane-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 3-(aminomethyl)oxane-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)oxane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-Oxocyclopentanecarboxylate (CAS: Unspecified, )

- Structure : Cyclopentane ring with a ketone (3-oxo) and ethyl ester at the 1-position.

- Molecular Formula : C₈H₁₂O₃.

- Key Differences: Ring Size: Five-membered cyclopentane vs. six-membered oxane. Functional Groups: Ketone (3-oxo) replaces the aminomethyl group. Reactivity: The ketone allows for nucleophilic additions (e.g., Grignard reactions), whereas the aminomethyl group in the oxane derivative enables amidation or Schiff base formation .

tert-Butyl 3-(Aminomethyl)oxane-3-Carboxylate (CAS: 2137778-54-0, )

- Structure : Similar oxane scaffold but with a tert-butyl ester instead of ethyl.

- Molecular Formula: C₁₀H₁₉NO₃.

- Key Differences :

Ethyl 2-Oxooctahydropentalene-3a-Carboxylate (CAS: 180573-21-1, )

- Structure : Bicyclic octahydropentalene system with a ketone and ethyl ester.

- Molecular Formula : C₁₁H₁₆O₃.

- Key Differences: Ring System: Bicyclic vs. monocyclic oxane. Functional Groups: Ketone (2-oxo) vs. aminomethyl.

Ethyl 3-(4-Bromophenyl)oxetane-3-Carboxylate (CAS: 1370035-61-2, )

- Structure : Four-membered oxetane ring substituted with a 4-bromophenyl group and ethyl ester.

- Molecular Formula : C₁₂H₁₃BrO₃.

- Key Differences :

Comparative Data Table

Biological Activity

Ethyl 3-(aminomethyl)oxane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxane ring structure with an aminomethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 173.21 g/mol. The presence of the carboxylate group contributes to its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, research involving derivatives of oxane compounds demonstrated significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Molecular docking studies suggest that it may interact with specific enzymes, enhancing its therapeutic potential. For example, the compound's binding affinity to superoxide dismutase (SOD1) has been highlighted, indicating a possible role in oxidative stress modulation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxane Ring : The initial step involves the cyclization of appropriate precursors to form the oxane structure.

- Aminomethylation : The introduction of the aminomethyl group can be achieved through reductive amination techniques.

- Esterification : Finally, the carboxylic acid moiety is esterified with ethanol to yield the final product.

Case Study 1: Antimicrobial Activity Assessment

In a recent study, this compound was tested for its antimicrobial efficacy. The results showed that at concentrations of 100 µg/mL, the compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics .

Case Study 2: Enzyme Interaction Studies

Molecular docking studies were performed to evaluate the interaction between this compound and various enzymes involved in metabolic pathways. The results indicated strong binding interactions with SOD1, suggesting that this compound could serve as a lead for developing antioxidant therapies .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition against E. coli and S. aureus at 100 µg/mL |

| Study B | Enzyme Interaction | Strong binding affinity with SOD1, potential antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(aminomethyl)oxane-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, tert-butyl analogs (e.g., tert-butyl 3-(aminomethyl)oxane-3-carboxylate) are synthesized using aminomethylation of oxane derivatives under basic conditions, followed by esterification . Adjusting solvents (e.g., polar aprotic solvents like DMF) and catalysts (e.g., triethylamine) can improve reaction efficiency. Temperature control (60–80°C) minimizes side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify hydrogen/carbon environments (e.g., oxane ring protons at δ 3.5–4.5 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (CHNO, theoretical 199.12 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups (N-H stretch ~3300 cm, ester C=O ~1720 cm) .

Q. How can researchers screen the biological activity of this compound?

- Methodology : Initial screens include:

- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases, leveraging the aminomethyl group’s nucleophilic properties .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

- Methodology :

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting shifts .

- Solvent Effects : Compare DMSO-d vs. CDCl to assess solvent-induced shifts .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical shifts for comparison .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation vs. hydrolysis)?

- Methodology :

- Protecting Groups : Temporarily block the aminomethyl group with Boc anhydride to direct ester hydrolysis .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to favor amidation over ester cleavage .

- pH Control : Basic conditions (pH >10) promote hydrolysis, while neutral conditions favor nucleophilic substitution .

Q. How do steric and electronic properties of the oxane ring influence reactivity?

- Methodology :

- Comparative Studies : Synthesize analogs with cyclohexane or cyclobutane rings to assess ring strain effects .

- Kinetic Isotope Effects : Deuterate the oxane ring to study electronic contributions to reaction rates .

- X-ray Crystallography : Resolve 3D structures to correlate steric hindrance with reactivity .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina models interactions with bacterial enzymes (e.g., DNA gyrase) .

- QSAR Models : Train models using bioactivity data from quinoline analogs to predict efficacy .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., variable IC values)?

- Methodology :

- Assay Standardization : Use common cell lines (e.g., HepG2) and protocols (e.g., ATP-based viability) .

- Metabolic Stability : Test compound stability in serum to rule out degradation .

- Stereochemical Purity : Chiral HPLC confirms enantiomeric excess; impurities may reduce potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.